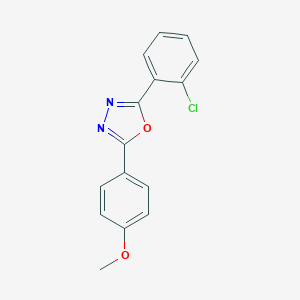
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a fluorescent probe that can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.
Mécanisme D'action
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a fluorescent probe that binds to proteins through a covalent bond with the amide group. The binding of this compound to proteins causes a change in the fluorescence intensity of this compound. The change in fluorescence intensity can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in cell-based assays and animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide as a fluorescent probe are its high sensitivity, low toxicity, and ease of use. This compound can be used in a variety of cell-based assays and animal studies. The limitations of using this compound are its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are many future directions for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide in scientific research. One direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the study of protein-protein interactions in living cells. This compound can also be used in the development of new drugs that target specific proteins. Finally, this compound can be used in the study of protein conformational changes in diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-methoxy-2-aminobenzothiazole with propanoyl chloride in the presence of a base. The reaction produces this compound as a white solid with a melting point of 128-130°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been widely used in scientific research as a fluorescent probe. It can be used to detect protein conformational changes, protein-protein interactions, and enzyme activity. This compound has been used to study the conformational changes of proteins such as calmodulin, tubulin, and RNA polymerase. It has also been used to study the interaction between proteins such as the interaction between calmodulin and myosin light chain kinase. This compound has been used to study the activity of enzymes such as protein kinase C and phospholipase A2.
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2S/c1-3-10(14)13-11-12-8-5-4-7(15-2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Clé InChI |
UAVSMPZIKNDTLX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
SMILES canonique |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)
